(3-Bromo-2-methylpropoxy)cyclohexane
Description
(3-Bromo-2-methylpropoxy)cyclohexane is an organic molecule characterized by a cyclohexane (B81311) ring linked to a 3-bromo-2-methylpropoxy group via an ether linkage. Its molecular formula is C₁₀H₁₉BrO. The presence of a bromine atom, an ether functional group, a chiral center at the 2-position of the propoxy chain, and a conformationally flexible cyclohexane ring makes it a molecule of significant academic interest.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉BrO |
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(COC1CCCCC1)CBr |
| Predicted XLogP3 | ~3.5 |
Halogenated ethers are a class of organic compounds that feature an ether linkage and one or more halogen substituents. acs.org These compounds are notable for their diverse applications, ranging from anesthetics to flame retardants and as intermediates in organic synthesis. acs.orgwikipedia.org The inclusion of a halogen, such as bromine, introduces a reactive site into the molecule, as the carbon-bromine bond can participate in a variety of nucleophilic substitution and elimination reactions. nih.gov The bromine atom's presence makes the molecule a useful building block for introducing the 2-methylpropoxycyclohexane moiety into larger, more complex structures.
The structural motifs within this compound each contribute to its academic interest:
The Cyclohexyl Ether Moiety: The cyclohexane ring provides a non-aromatic, saturated scaffold. Ethers containing a cyclohexyl group are studied for their conformational dynamics and as potential protecting groups in multi-step syntheses, valued for their stability under various reaction conditions. rsc.org The ether linkage itself, while generally unreactive, can be cleaved under strongly acidic conditions. libretexts.org
The 3-Bromo-2-methylpropoxy Group: This side chain contains several key features. The primary alkyl bromide is a reactive handle for nucleophilic substitution, making it a valuable site for further functionalization. lumenlearning.com The methyl group at the 2-position introduces a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. This chirality is significant for applications in asymmetric synthesis and in studying stereoselective reactions. The steric bulk of this group also influences the conformational equilibrium of the cyclohexane ring.
Direct research on this compound is not extensively documented in publicly available literature. However, research on structurally related halogenated ethers and functionalized cyclohexanes points to several potential research trajectories and existing knowledge gaps.
Current Research Trajectories:
Synthetic Applications: Brominated ethers are valuable intermediates in organic synthesis. acs.org The primary bromide in the title compound could be displaced by a variety of nucleophiles to synthesize a range of derivatives with potentially interesting biological or material properties. Research in this area would focus on exploring the scope of these reactions and the utility of the resulting products.
Functionalized Materials: There is ongoing research into the development of functionalized organic compounds for various applications. For instance, functionalized ethers are being investigated for their use in creating specialized polymers and as components in electrochemical systems like lithium-ion batteries. researchgate.net The combination of the flexible cyclohexyl ring and the reactive bromo-alkoxy side chain could be explored for the synthesis of novel monomers or additives.
Protecting Group Chemistry: Substituted benzyl (B1604629) ethers are commonly used as protecting groups in organic synthesis. acs.org While the cyclohexyl ether is generally stable, the functionalized side chain could potentially be modified to create a novel protecting group with specific cleavage conditions.
Identified Knowledge Gaps:
Detailed Reactivity Studies: There is a lack of specific data on the reactivity of this compound. A thorough investigation of its behavior with various reagents (nucleophiles, bases, etc.) would be necessary to establish its utility as a synthetic intermediate.
Stereoselective Synthesis: While a plausible synthesis can be proposed via the Williamson ether synthesis from cyclohexanol (B46403) and 1,3-dibromo-2-methylpropane, the stereoselective synthesis of a single enantiomer of this compound has not been reported. Developing such a synthesis would be a significant contribution, enabling the study of the stereochemical aspects of its reactions.
Physicochemical and Spectroscopic Characterization: Comprehensive experimental data on the physicochemical properties and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) of the purified compound are not readily available. Such data is fundamental for its unequivocal identification and for understanding its structural characteristics.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (ppm) or Key Features |
|---|---|
| ¹H NMR | ~3.4-4.5 (CH₂-O and CH-O), ~2.0-2.5 (CH-CH₃), ~1.0-1.9 (cyclohexyl CH₂), ~0.9-1.1 (CH₃) |
| ¹³C NMR | ~70-80 (C-O), ~50-60 (CH-Br), ~20-40 (cyclohexyl carbons and CH-CH₃), ~15-20 (CH₃) |
| IR | Strong C-O stretch (~1000-1300 cm⁻¹) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(3-bromo-2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChI Key |
RIYVYEZKWJVPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCCCC1)CBr |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Bromo 2 Methylpropoxy Cyclohexane
Analysis of Nucleophilic Substitution and Elimination Pathways
The structure of (3-Bromo-2-methylpropoxy)cyclohexane, being a primary alkyl halide, is a critical determinant of its behavior in substitution and elimination reactions. The primary carbon atom bonded to the bromine atom is relatively unhindered, but the presence of a methyl group on the adjacent carbon (β-carbon) and the bulky cyclohexyl ether group introduces steric factors that influence reaction outcomes.
The competition between the four main pathways—SN1, SN2, E1, and E2—is heavily skewed by the substrate's structure.
SN1 and E1 Pathways: These unimolecular reactions proceed through a carbocation intermediate. For this compound, the loss of the bromide ion would generate a primary carbocation. Primary carbocations are highly unstable and their formation is energetically unfavorable. pressbooks.publibretexts.org Consequently, SN1 and E1 mechanisms are generally not observed for primary alkyl halides and are considered highly unlikely pathways for this compound under typical conditions. libretexts.orgvedantu.com These pathways might only be accessible under conditions that strongly favor ionization and involve weak nucleophiles/bases, but they would still be minor compared to bimolecular pathways.
SN2 and E2 Pathways: Given the primary nature of the substrate, the dominant reaction pathways are bimolecular: SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination). chemistrysteps.comyoutube.com The outcome of the reaction is therefore determined by the nature of the reagent used—specifically, its strength as a nucleophile versus its strength as a base—and the reaction conditions. pressbooks.publibretexts.orgleah4sci.com
SN2 Reactions: A strong, non-bulky nucleophile will favor the SN2 pathway. reddit.com The nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion and inversion of configuration at the reaction center. vedantu.comyoutube.com
E2 Reactions: A strong, sterically hindered (bulky) base will favor the E2 pathway. pressbooks.publibretexts.org The base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), leading to the concerted formation of a double bond and expulsion of the bromide ion. masterorganicchemistry.com Increased temperature also tends to favor elimination over substitution. pressbooks.pub
The selectivity between SN2 and E2 can be predicted based on the reagent, as detailed in the table below.
| Reagent Type | Example Reagents | Predicted Major Pathway | Predicted Major Product |
|---|---|---|---|
| Strong Nucleophile / Weak Base | I⁻, CN⁻, RS⁻, N₃⁻ | SN2 | Substitution Product |
| Strong Base / Strong Nucleophile | HO⁻, MeO⁻, EtO⁻ | Competition (SN2/E2) | Mixture of Substitution and Elimination Products |
| Strong, Bulky Base / Weak Nucleophile | t-BuO⁻ | E2 | Elimination Product (Hofmann product may be significant) |
| Weak Nucleophile / Weak Base | H₂O, ROH (e.g., EtOH) | Very Slow Reaction (Likely SN2 if forced) | Substitution Product (Solvolysis) |
Steric Hindrance: The rate of an SN2 reaction is highly sensitive to steric hindrance. libretexts.org In this compound, the electrophilic carbon is primary, which generally allows for a rapid SN2 attack. libretexts.org However, the molecule is not without steric challenges:
β-Substitution: The presence of a methyl group on the carbon adjacent to the reaction center (β-carbon) increases steric bulk near the site of attack. This β-substitution can slightly retard the rate of the SN2 reaction compared to a less substituted analogue like 1-bromopropane. libretexts.orglibretexts.org
In E2 reactions, the base attacks a β-hydrogen. The presence of the methyl group on the β-carbon means there are two types of β-hydrogens. According to Zaitsev's rule, elimination would typically favor the formation of the more substituted alkene. However, the use of a bulky base, like potassium tert-butoxide, can lead to the preferential abstraction of the less sterically hindered proton, resulting in the formation of the less substituted alkene (the Hofmann product). vedantu.com
Electronic Factors: The primary electronic factor is the polarization of the carbon-bromine bond due to the high electronegativity of bromine. This renders the α-carbon electrophilic and susceptible to nucleophilic attack. youtube.com The ether oxygen atom in the propoxy chain also exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the α-carbon, potentially making it more reactive towards nucleophiles.
Exploration of Radical and Organometallic Transformations
Beyond ionic pathways, the C-Br bond in this compound allows for radical and organometallic reactions.
Radical Transformations: The C-Br bond can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator. This would generate a primary alkyl radical. Such radicals are key intermediates in processes like radical substitution. For instance, in the presence of HBr and peroxides, an anti-Markovnikov addition could occur if the starting material were an alkene. In the context of the saturated alkyl bromide, radical reactions are less common than ionic ones but can be initiated under specific conditions. msu.eduyoutube.com
Organometallic Transformations: The compound is a suitable precursor for forming organometallic reagents. The reaction with magnesium metal in an inert solvent like dry diethyl ether would produce a Grignard reagent. msu.edu
This compound + Mg → (3-Cyclohexoxy-2-methylpropyl)magnesium bromide
This transformation inverts the polarity (umpolung) of the carbon atom that was bonded to the bromine, turning it from an electrophilic center into a potent nucleophilic and basic one. msu.edu This Grignard reagent could then be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, or carbon dioxide. bdu.ac.in Similarly, reaction with lithium metal would yield a corresponding organolithium reagent, which is even more reactive. msu.edu
Characterization of Rearrangement Processes and Intermediates (e.g., Carbocation Chemistry)
As previously noted, the formation of a primary carbocation from this compound via an SN1 or E1 mechanism is highly disfavored. libretexts.org However, if such an unstable intermediate were to form, it would be extremely prone to rearrangement to a more stable carbocation. youtube.comlumenlearning.compharmaguideline.com
The most likely rearrangement would be a 1,2-hydride shift .
Formation of Primary Carbocation (Hypothetical): The bromide ion leaves, forming a highly unstable primary carbocation on the terminal carbon of the propoxy chain.
1,2-Hydride Shift: A hydrogen atom from the adjacent (β) carbon, along with its bonding pair of electrons, migrates to the positively charged primary carbon.
Formation of Tertiary Carbocation: This shift results in the formation of a much more stable tertiary carbocation at the β-carbon (the carbon bearing the methyl group). libretexts.orglumenlearning.com
Once formed, this rearranged tertiary carbocation would quickly react with any available nucleophile (e.g., the solvent) to yield a substitution product with a different skeletal structure than the starting material. libretexts.org Alternatively, it could lose a proton from an adjacent carbon to form an elimination product. Because the initial carbocation formation is the rate-determining step and has a very high activation energy, products derived from such a rearrangement would be expected only under forcing conditions that promote ionization, such as high temperatures and a strongly ionizing, non-nucleophilic solvent. vedantu.comleah4sci.com
Conformational Analysis and Stereochemical Elucidation of 3 Bromo 2 Methylpropoxy Cyclohexane
Investigation of Conformational Preferences of the Cyclohexane (B81311) Ring and Alkyl-Ether Side Chain
The conformational landscape of (3-Bromo-2-methylpropoxy)cyclohexane is primarily dictated by the preference of the bulky (3-bromo-2-methylpropoxy) substituent to occupy an equatorial position on the cyclohexane ring. In substituted cyclohexanes, the chair conformation is the most stable arrangement, and substituents can be oriented in either an axial or equatorial position. libretexts.orglibretexts.org Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions with other axial hydrogens on the same side of the ring. libretexts.orgsapub.org Consequently, larger substituents preferentially adopt the equatorial position to minimize these unfavorable steric clashes. libretexts.orgfiveable.me
The alkyl-ether side chain also possesses conformational flexibility around its C-C and C-O single bonds. The relative orientation of the atoms in the side chain will be influenced by a combination of steric and electronic effects. Theoretical investigations on similar 3-monosubstituted 2-methylpropenes suggest the existence of multiple stable conformers, such as s-cis and gauche forms, arising from rotation around the C-C single bonds. researchgate.net For this compound, the orientation of the methyl and bromomethyl groups relative to the cyclohexane ring will be governed by the need to minimize gauche interactions and other steric repulsions.
Interactive Table: Conformational Preferences of Substituted Cyclohexanes
| Substituent | -ΔG° (kcal/mol) (Equatorial Preference) | Predominant Conformer (%) |
| -CH₃ | 1.7 | 95 |
| -CH₂CH₃ | 1.8 | 96 |
| -CH(CH₃)₂ | 2.2 | 97 |
| -C(CH₃)₃ | ~5.0 | >99.9 |
| -OH | 0.9 | 83 |
| -OCH₃ | 0.6 | 75 |
| -Br | 0.5 | 72 |
| -(CH₂)OCH(CH₃)CH₂Br | Estimated > 2.0 | Estimated >95 |
Note: The values for this compound are estimated based on the general principles of steric hindrance.
Rigorous Stereochemical Assignment and Chirality Studies
This compound contains multiple stereocenters, leading to the possibility of several stereoisomers. The cyclohexane ring itself can have cis/trans isomerism if another substituent is present. For the monosubstituted compound , the key stereocenters are on the side chain. The carbon atom of the cyclohexane ring attached to the ether oxygen is a stereocenter if the ring is considered as a whole. More significantly, the carbon atom in the side chain bearing the methyl group (C2 of the propoxy chain) is a chiral center.
The presence of this chiral center means that this compound can exist as a pair of enantiomers: (R)-(3-bromo-2-methylpropoxy)cyclohexane and (S)-(3-bromo-2-methylpropoxy)cyclohexane. These enantiomers are non-superimposable mirror images of each other. The absolute configuration at this stereocenter can be assigned using the Cahn-Ingold-Prelog priority rules.
Furthermore, depending on the synthetic route, the compound could exist as a racemic mixture (an equal mixture of both enantiomers) or as a single enantiomer if a stereoselective synthesis is employed. The IUPAC name, this compound, specifies the connectivity of the atoms but does not define the stereochemistry. vulcanchem.com To fully characterize the molecule, the stereochemical descriptors (R or S) at each chiral center must be determined.
The stereochemical complexity increases if we consider the potential for diastereomers. If the cyclohexane ring were disubstituted, for example, we would have cis and trans isomers, each of which could have enantiomers, leading to a larger number of possible stereoisomers. libretexts.org
Analysis of Dynamic Stereochemistry and Interconversion Barriers
The different conformations of this compound are not static but are in a constant state of interconversion. The most significant dynamic process is the ring flip of the cyclohexane chair conformation. This process involves the interconversion between the two chair forms, where axial substituents become equatorial and vice versa. libretexts.org
For this compound, the ring flip would convert the more stable conformer with the equatorial substituent into a much less stable conformer with an axial substituent. The energy barrier for this ring flip in unsubstituted cyclohexane is approximately 10-11 kcal/mol. The presence of a bulky substituent can influence this barrier. The significant energy difference between the equatorial and axial conformers of this compound means that at equilibrium, the population of the axial conformer will be very low. libretexts.org
The interconversion between different rotamers of the alkyl-ether side chain also represents a dynamic process. The energy barriers for rotation around C-C and C-O single bonds are generally much lower than for a cyclohexane ring flip, typically in the range of 3-6 kcal/mol. This means that at room temperature, the side chain is highly flexible, with rapid interconversion between its various staggered conformations. Computational studies on related molecules can provide estimates of these rotational barriers and the relative energies of the different conformers. researchgate.net
Interactive Table: Estimated Energy Barriers for Interconversion
| Dynamic Process | Estimated Energy Barrier (kcal/mol) | Consequence |
| Cyclohexane Ring Flip (Equatorial to Axial) | > 10-11 | Very low population of the axial conformer at equilibrium. |
| Side Chain C-C Bond Rotation | 3-6 | Rapid interconversion between side-chain rotamers at room temperature. |
| Side Chain C-O Bond Rotation | 1-3 | Very rapid rotation around the ether linkage. |
Advanced Spectroscopic Characterization and Methodological Development
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of "(3-Bromo-2-methylpropoxy)cyclohexane". While basic one-dimensional ¹H and ¹³C NMR spectra offer initial structural insights, a more detailed characterization is made possible through advanced 2D NMR techniques, Diffusion-Ordered Spectroscopy (DOSY), and in situ NMR.
Two-dimensional NMR experiments are critical for establishing the precise bonding framework and stereochemistry of "this compound".
Correlation Spectroscopy (COSY): This technique identifies proton-proton spin couplings, which helps in tracing the connectivity of protons within the molecule. For "this compound", COSY would be used to map the relationships between protons on the cyclohexane (B81311) ring and within the bromo-alkoxy side chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information on the spatial proximity of protons, which is crucial for determining the molecule's stereochemistry and preferred conformation in solution.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with those of directly attached carbon atoms, enabling the definitive assignment of the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons (over two to four bonds), which is instrumental in confirming the connectivity between different parts of the molecule, such as the ether linkage between the cyclohexane ring and the side chain.
Hypothetical 2D NMR Correlations for this compound
DOSY is an NMR technique that distinguishes molecules based on their diffusion rates, which are related to their size and shape. nih.govspringernature.com This method can be used to investigate potential self-aggregation of "this compound" in solution or its interactions with other molecules. acs.orgresearchgate.net A lower diffusion coefficient would suggest the formation of larger molecular aggregates. nih.gov
In situ NMR allows for the continuous monitoring of chemical reactions as they occur. researchgate.net This technique can be applied to the synthesis of "this compound" to track the consumption of reactants and the formation of products in real-time. acs.org This provides valuable data for understanding reaction kinetics and mechanisms, as well as for optimizing reaction conditions. nih.govyoutube.com
Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy provides information about the functional groups and conformational structure of a molecule. ksu.edu.sa
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show characteristic C-H stretching bands (2850-3000 cm⁻¹), a C-O-C ether stretch (1070-1150 cm⁻¹), and a C-Br stretch (500-600 cm⁻¹).
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations, with the C-Br bond often producing a strong signal. aip.orgnih.gov
Expected Key Vibrational Frequencies
Advanced Mass Spectrometry (MS) Techniques for Fragment Analysis and Isomer Differentiation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. pressbooks.pub The presence of bromine in "this compound" would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). savemyexams.com
Key fragmentation pathways would include cleavage of the C-O and C-Br bonds, as well as fragmentation of the cyclohexane ring. niu.edumiamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Potential Key Mass Spectrometry Fragments
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. nih.gov If a suitable single crystal of "this compound" can be obtained, this technique would yield precise data on bond lengths, bond angles, and the molecule's conformation. nih.gov This would unambiguously determine its stereochemistry and reveal details about intermolecular interactions within the crystal lattice.
Computational and Theoretical Studies of 3 Bromo 2 Methylpropoxy Cyclohexane
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a foundational understanding of a molecule's properties by solving approximations of the Schrödinger equation. These methods are instrumental in determining electronic structure, conformational stability, and reaction pathways.
The electronic structure of (3-Bromo-2-methylpropoxy)cyclohexane is governed by the interplay of its constituent atoms. The presence of two electronegative atoms, oxygen and bromine, induces significant polarity. DFT calculations can precisely map the electron density distribution, revealing key bonding characteristics.
Bond Polarity: The C-O and C-Br bonds are expected to be highly polarized, with the carbon atoms bearing partial positive charges (δ+) and the oxygen and bromine atoms bearing partial negative charges (δ-). This polarization is a critical determinant of the molecule's reactivity and intermolecular interactions.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify these partial charges. NBO analysis further details orbital interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals, which contribute to molecular stability.
Halogen Bonding: A key feature of the bromine atom is the presence of a "σ-hole," an electropositive region on the outermost portion of the halogen atom, opposite the C-Br covalent bond. mdpi.com This positive cap allows the bromine to act as a Lewis acid and form a highly directional, noncovalent interaction known as a halogen bond with Lewis bases (electron donors). mdpi.comnih.govresearchgate.net The strength and nature of this interaction can be thoroughly analyzed using quantum mechanical methods. researchgate.netnih.gov
Table 1: Hypothetical Calculated NBO Charges for Key Atoms in this compound This table presents illustrative data based on typical values for similar functional groups calculated using DFT.
| Atom | Attached To | Expected NBO Charge (a.u.) |
|---|---|---|
| C (cyclohexyl) | O | +0.25 to +0.35 |
| O | C (cyclohexyl), C (propyl) | -0.50 to -0.60 |
| C (propyl) | Br | +0.05 to +0.15 |
| Br | C (propyl) | -0.10 to -0.20 |
This compound possesses significant conformational flexibility in both its cyclohexane (B81311) ring and its ether side chain. Computational methods can map the potential energy surface to identify stable isomers and the energy barriers between them.
The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain. libretexts.org For a substituted cyclohexane, the key equilibrium is the "ring flip" between two chair conformers, which interchanges axial and equatorial positions. libretexts.orglibretexts.orgmasterorganicchemistry.com
Axial vs. Equatorial Stability: The (3-bromo-2-methylpropoxy) group is sterically demanding. When placed in an axial position, it would experience significant steric repulsion from the two other axial hydrogens on the same face of the ring (known as 1,3-diaxial interactions). ucalgary.ca Consequently, the conformer with this substituent in the equatorial position is expected to be overwhelmingly more stable. libretexts.orglibretexts.org DFT calculations can precisely quantify this energy difference (ΔG). For comparison, the energy penalty for an axial methyl group is about 1.74 kcal/mol, and for a much larger t-butyl group, it is over 5 kcal/mol. masterorganicchemistry.com The penalty for the (3-bromo-2-methylpropoxy) group would be substantial, ensuring it almost exclusively occupies the equatorial position at equilibrium.
Table 2: Illustrative Conformational Energy Analysis Calculated using DFT methods, this hypothetical data shows the predicted energy difference between the two chair conformers.
| Conformer | Substituent Position | Relative Energy (ΔE) | Gibbs Free Energy (ΔG at 298K) | Predicted Population (298K) |
|---|---|---|---|---|
| 1 | Equatorial | 0.00 kcal/mol | 0.00 kcal/mol | >99.9% |
| 2 | Axial | > 4.5 kcal/mol | > 4.5 kcal/mol | <0.1% |
Quantum chemical calculations are a powerful tool for investigating reaction mechanisms by locating and characterizing transition states (TS). rsc.org A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, therefore, the reaction rate.
For this compound, a characteristic reaction is nucleophilic substitution at the carbon atom bonded to the bromine. ncert.nic.in The bromine atom is a good leaving group. libretexts.org A computational study of, for example, an SN2 reaction with a hydroxide (B78521) ion (OH⁻) would proceed as follows:
Reactants and products (cyclohexyl-2-methylpropan-1-ol and Br⁻) are geometrically optimized to find their lowest energy structures.
A transition state search algorithm is used to locate the TS structure, where the C-Br bond is partially broken and the C-OH bond is partially formed. chemguide.co.uksavemyexams.com
Frequency calculations confirm the structure is a true transition state (characterized by a single imaginary frequency).
The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is calculated as the energy difference between the transition state and the reactants. ucsb.edu
Table 3: Hypothetical Activation Energy for SN2 Reaction with OH⁻ This table illustrates how DFT can be used to compare reaction kinetics.
| Substrate | Reaction Type | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| This compound | SN2 | 22-25 |
| 1-Bromopropane | SN2 | 20-23 |
Molecular Dynamics and Molecular Mechanics Simulations
While quantum calculations provide deep insight into static electronic properties, molecular dynamics (MD) and molecular mechanics (MM) simulations are used to study the dynamic behavior of molecules over time. These methods treat atoms as classical particles interacting via a force field, allowing for the simulation of much larger systems and longer timescales.
MD simulations are particularly well-suited for exploring the full range of conformational dynamics of a flexible molecule like this compound in a solvent environment. nih.gov An MD simulation would place one or more solute molecules in a box filled with explicit solvent molecules (e.g., water or cyclohexane) and solve Newton's equations of motion over time. acs.orgrsc.orgnih.gov
Such simulations would reveal:
Ring Inversion Rates: The frequency and pathways of the cyclohexane chair-flipping process can be observed directly. nih.gov
Side-Chain Flexibility: The simulation would track the rotation around the C-C and C-O single bonds in the side chain, identifying the most populated dihedral angles and the timescale of transitions between different rotamers (rotational isomers).
Solvent Influence: The surrounding solvent molecules can influence the conformational landscape, sometimes stabilizing conformers that are less favorable in the gas phase. researchgate.netfrontiersin.org
MD simulations provide a detailed picture of how a solute interacts with the surrounding solvent, a process known as solvation. researchgate.net The nature of the solvent has a profound impact on the behavior and properties of the solute.
Solvation Shell Structure: Analysis of the simulation trajectory can reveal the structure of the solvent molecules around different parts of the solute. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the ether oxygen. In various solvents, the bromine atom can participate in halogen bonding. acs.org
Interaction Energies: The strength of solute-solvent interactions can be calculated, quantifying the contributions from van der Waals forces, electrostatic interactions, hydrogen bonding, and halogen bonding. rsc.org
Thermodynamic Properties: Advanced simulation techniques can be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding solubility and partitioning behavior. nih.gov
Table 4: Expected Intermolecular Interactions in Different Solvents This table summarizes the primary solute-solvent interactions that would be studied via MD simulations.
| Solvent | Solvent Type | Dominant Interactions with Solute |
|---|---|---|
| Cyclohexane | Non-polar | Van der Waals (dispersion) forces |
| Methanol | Polar, Protic | Hydrogen bonding (with ether O), Dipole-dipole, Halogen bonding (with Br), Van der Waals |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Dipole-dipole, Halogen bonding (with Br), Van der Waals |
Exploration of 3 Bromo 2 Methylpropoxy Cyclohexane As a Synthetic Intermediate
Utility in the Construction of Complex Organic Architectures
The primary alkyl bromide in (3-Bromo-2-methylpropoxy)cyclohexane serves as a key handle for introducing the entire cyclohexyloxy-isobutyl moiety into larger molecules. This is typically achieved through nucleophilic substitution reactions, a cornerstone of organic synthesis. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex organic structures.
In the synthesis of bioactive natural products and their analogues, fragments similar to this compound are often employed to introduce specific steric and electronic properties. For instance, in analogues of compounds where a substituted aliphatic ether chain is required, a molecule like this compound could be a crucial starting material. The Williamson ether synthesis, a classic and widely used method for forming ethers, can be conceptually reversed here; instead of forming an ether, the existing ether-containing fragment is attached to a larger structure via the alkyl bromide. nih.gov
The general scheme for this utility is presented below:
Scheme 1: General Application in Complex Molecule Synthesis
Where R-Nu represents a complex organic nucleophile.
The cyclohexane (B81311) ring provides a bulky, lipophilic domain, which can be important for modulating the pharmacological properties of a target molecule, such as its solubility and ability to cross cell membranes. The methyl group on the propoxy chain introduces a chiral center (if the starting material is enantiomerically pure), which can be critical for achieving stereoselectivity in subsequent reactions or for specific interactions with biological targets.
Derivatization Pathways and Functional Group Interconversions for Novel Compounds
The reactivity of the primary alkyl bromide in this compound allows for its conversion into a wide variety of other functional groups. These interconversions are essential for creating a library of novel compounds from a single starting material, which is a common strategy in medicinal chemistry and materials science. The predominant mechanism for these transformations is the S_N_2 reaction, which involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. libretexts.org
Key derivatization pathways include:
Formation of Azides: Reaction with sodium azide (B81097) (NaN₃) yields the corresponding azide, which is a versatile precursor for the synthesis of amines (via reduction) and triazoles (via "click" chemistry).
Formation of Nitriles: Substitution with sodium cyanide (NaCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine, thus extending the carbon chain by one atom.
Formation of Thiols and Thioethers: Treatment with sodium hydrosulfide (B80085) (NaSH) or a thiolate (RSNa) leads to the formation of thiols and thioethers, respectively. These sulfur-containing compounds have unique properties and are found in many biologically active molecules.
Formation of Amines: Direct reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amines.
Formation of Esters: Reaction with a carboxylate salt (RCOONa) produces an ester, introducing another common functional group.
The following interactive table summarizes some of the key functional group interconversions possible with this compound.
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | R-N₃ |
| Cyanide | Sodium Cyanide (NaCN) | R-CN |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | R-OH |
| Thiolate | Sodium Thiolate (RSNa) | R-SR |
| Carboxylate | Sodium Carboxylate (RCOONa) | R-OOCR |
| Amine | Ammonia (NH₃) | R-NH₂ |
R represents the (2-methylpropoxy)cyclohexane moiety.
Beyond substitution reactions, the alkyl bromide can also undergo elimination reactions in the presence of a strong, non-nucleophilic base to form an alkene. This provides another pathway for further functionalization.
Application in Cascade and Domino Reactions for Molecular Complexity Generation
Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, without isolating intermediates. psu.edu This leads to a rapid increase in molecular complexity and is highly desirable in terms of efficiency and sustainability. The structure of this compound is amenable to the design of such reactions.
A hypothetical cascade reaction could be initiated by the formation of a radical at the carbon bearing the bromine. For instance, treatment with a radical initiator could lead to the homolytic cleavage of the C-Br bond. If an unsaturated functional group were appropriately positioned elsewhere in the molecule (for example, attached to the cyclohexane ring), this radical could then participate in an intramolecular cyclization. Such radical cyclizations are a well-established method for the synthesis of cyclic and polycyclic compounds. mdpi.com
Another possibility involves a domino reaction initiated by a nucleophilic substitution. For example, if this compound were reacted with a nucleophile that, after attachment, contains a reactive site, this new functionality could then trigger a second reaction. Consider the reaction with a di-anion of a β-ketoester. The first nucleophilic attack would displace the bromide. The resulting intermediate could then be induced to undergo an intramolecular cyclization, perhaps involving the ether oxygen or a position on the cyclohexane ring, to form a new heterocyclic structure.
A plausible, though hypothetical, domino sequence is illustrated below:
Scheme 2: Hypothetical Domino Reaction
Nucleophilic Substitution: A bifunctional nucleophile attacks the alkyl bromide.
Intramolecular Cyclization: The newly introduced functionality reacts with another part of the molecule, for example, after activation of a C-H bond on the cyclohexane ring, to form a new ring system.
These advanced synthetic strategies, while not explicitly documented for this specific compound, are chemically reasonable and highlight the potential of this compound as a precursor for generating significant molecular complexity in an efficient manner. The development of such cascade reactions is a key area of modern organic synthesis. nih.gov
Future Directions and Emerging Research Avenues for 3 Bromo 2 Methylpropoxy Cyclohexane
The exploration of novel chemical entities and the refinement of their synthetic pathways are pivotal in advancing chemical sciences. (3-Bromo-2-methylpropoxy)cyclohexane, a halogenated ether, represents a class of compounds with potential for further investigation. While specific research on this particular molecule is not extensively documented, its structural motifs—a brominated alkyl chain and a cyclohexyl ether group—position it as a candidate for innovative research in several burgeoning areas of chemical synthesis and methodology. This article outlines prospective future research directions for this compound, focusing on advanced synthesis paradigms, bio-inspired transformations, and sustainable production methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
